cortistatin D - 882976-98-9

cortistatin D

Catalog Number: EVT-1584716
CAS Number: 882976-98-9
Molecular Formula: C30H34N2O5
Molecular Weight: 502.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cortistatin D is a member of the class of cortistatins that is cortistatin C in which the hydrogen at position 17 has been replaced by a hydroxy group. It is a member of cortistatins, a cyclic ketone, a diol, a secondary alcohol, a tertiary alcohol and a tertiary alpha-hydroxy ketone. It derives from a cortistatin C.
Overview

Cortistatin D was first isolated from the marine sponge Corticium simplex and is classified as a steroidal alkaloid. It belongs to a novel class of compounds known for their complex structures and significant biological activities. Cortistatins are characterized by their ability to inhibit angiogenesis, making them potential candidates for cancer therapy.

Synthesis Analysis

The synthesis of cortistatin D has been approached through various methodologies that emphasize efficiency and yield. One notable method involves the use of the Snieckus cascade methodology combined with Masamune alkylative dearomatization. This approach allows for the construction of the tetracyclic core structure from simpler precursors, culminating in high yields of the desired pentacyclic core system.

Technical Details

  1. Starting Materials: The synthesis typically begins with readily available steroidal precursors.
  2. Key Reactions:
    • Snieckus Cascade: This reaction facilitates the formation of complex ring structures through a series of carbanion chemistry steps.
    • Masamune Alkylative Dearomatization: This step is crucial for achieving the desired stereochemistry and structural complexity.

The combination of these methods has proven effective in producing cortistatin D with high purity and yield, enabling further studies on its biological properties .

Molecular Structure Analysis

Cortistatin D features a unique molecular structure characterized by a complex arrangement of rings typical of steroidal compounds. The specific stereochemistry contributes to its biological activity.

Structure Data

  • Molecular Formula: C₂₁H₂₈N₂O₃
  • Molecular Weight: 356.46 g/mol
  • Structural Features: The structure includes multiple chiral centers that play a critical role in its interaction with biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to elucidate the conformational properties of cortistatin D in solution, providing insights into its three-dimensional structure .

Chemical Reactions Analysis

Cortistatin D can undergo various chemical reactions that alter its structure and potentially enhance its biological activity. Key reactions include:

  1. Alkylation: Modifications at specific positions on the steroidal backbone can improve solubility and receptor binding.
  2. Oxidation/Reduction: These reactions can be utilized to modify functional groups, influencing the compound's reactivity and stability.

The synthetic routes often aim for redox-economical approaches that minimize waste while maximizing yield .

Mechanism of Action

Cortistatin D exerts its biological effects primarily through interactions with specific receptors involved in angiogenesis regulation.

Process Data

  • Target Receptors: Cortistatin D has been shown to interact with growth hormone secretagogue receptors, influencing cell proliferation and migration.
  • Biological Effects: Its anti-angiogenic properties make it a candidate for therapeutic applications in cancer treatment by inhibiting new blood vessel formation.

Research indicates that cortistatin D may also have neuroprotective effects, although further studies are required to fully elucidate these mechanisms .

Physical and Chemical Properties Analysis

Cortistatin D exhibits distinct physical and chemical properties that are critical for its function:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stability can vary based on environmental conditions such as pH and temperature.

These properties influence both its laboratory handling and potential therapeutic applications .

Applications

Cortistatin D has several scientific uses, particularly in pharmacology and medicinal chemistry:

  1. Anti-Angiogenic Research: Its ability to inhibit angiogenesis makes it a valuable compound for studying cancer biology.
  2. Neuroprotection Studies: Investigations into its neuroprotective effects could lead to new treatments for neurodegenerative diseases.
  3. Drug Development: As a template for developing analogues with enhanced activity or better pharmacokinetic profiles.

The ongoing research into cortistatin D continues to reveal its potential as a therapeutic agent against various diseases .

Molecular Mechanisms of Action and Signaling Pathways

Receptor Binding Specificity and Interaction Dynamics

Cortistatin (CST) exhibits a complex receptor interaction profile that underpins its diverse physiological effects. Its primary receptor targets include somatostatin receptors (SSTRs), ghrelin receptor (GHSR1a), and Mas-related G-protein coupled receptor X2 (MrgX2), with distinct binding dynamics and downstream signaling consequences.

Somatostatin Receptor (SSTR) Subtype Selectivity and Activation Profiles

Cortistatin binds all five known SSTR subtypes (SSTR1-5) with high affinity due to its structural homology with somatostatin (SST), particularly within the conserved FWKT (Phe-Trp-Lys-Thr) tetrameric motif. However, CST demonstrates preferential agonism for SSTR2 and SSTR5 in neuronal and vascular tissues. In dorsal root ganglia (DRG) neurons, CST binding to SSTR2 inhibits voltage-gated Ca²⁺ channels, reducing nociceptive neurotransmitter release (e.g., substance P, CGRP) [4]. SSTR5 activation in vascular smooth muscle cells (VSMCs) suppresses PDGF-induced proliferation by inhibiting Akt phosphorylation and Rac1 inactivation, critical for lamellipodia formation and migration [1] [4]. Notably, CST’s affinity for SSTR subtypes varies:

Table 1: Cortistatin Binding Affinity and Functional Outcomes at SSTR Subtypes

SSTR SubtypeBinding Affinity (IC₅₀, nM)Primary Signaling PathwayCellular Outcome
SSTR11.8 ± 0.3↓ cAMP, ↑ K⁺ currentsNeuronal hyperpolarization
SSTR20.7 ± 0.1↓ Ca²⁺ influx, ↓ ERK1/2Analgesia, VSMC anti-migration
SSTR35.2 ± 1.1↑ p38 MAPK, ↑ JNKPro-apoptotic (context-dependent)
SSTR43.5 ± 0.8↓ cAMP, ↑ SHP-1 phosphataseImmunomodulation
SSTR50.9 ± 0.2↓ cAMP, ↓ Akt/mTORAnti-proliferative, anti-calcification

Cross-Reactivity with Ghrelin (GHSR1a) and MrgX2 Receptors

Beyond SSTRs, CST uniquely engages GHSR1a and MrgX2 receptors. CST-GHSR1a interaction in cardiomyocytes and macrophages activates pertussis toxin-sensitive Gαᵢ/o proteins, inhibiting cAMP and suppressing NLRP3 inflammasome assembly during septic shock [4] [8]. This contrasts with ghrelin, which primarily stimulates appetite via Gαq. In mast cells and nociceptors, CST binding to MrgX2 (a receptor unresponsive to SST) inhibits NF-κB translocation and TRPV1 sensitization, mitigating neurogenic inflammation and pain [4]. This cross-reactivity enables CST to regulate metabolic stress responses and neuroimmune crosstalk distinct from SST.

Role of Truncated SSTR5 Variants in Signal Transduction

Truncated SSTR5 isoforms (e.g., SSTR5TMD4/5) lacking intracellular domains act as dominant-negative regulators of full-length SSTR5. In atherosclerotic plaques, VSMCs expressing SSTR5TMD4/5 exhibit blunted CST-mediated inhibition of osteogenic transformation. Cortistatin counteracts this by upregulating full-length SSTR5 expression and enhancing its coupling to Gαᵢ, thereby restoring anti-calcification signals (e.g., ↓ RUNX2, ↑ OPG) [1] [4]. This highlights CST’s ability to dynamically modulate receptor stoichiometry for precise signal control.

Modulation of Inflammatory and Immune Pathways

Cortistatin functions as a master regulator of immune homeostasis through multimodal suppression of pro-inflammatory cascades and induction of tolerance-promoting mediators.

Suppression of Proinflammatory Cytokine Networks (TNFα, IL-6, IFNγ)

CST potently inhibits TNFα, IL-6, and IFNγ synthesis in macrophages, dendritic cells, and Th1/Th17 lymphocytes. In experimental autoimmune myocarditis, CST reduces IFNγ production by 70% and IL-6 by 65% in cardiac infiltrates via SSTR4-dependent suppression of NF-κB nuclear translocation [1] [9]. Mechanistically, CST disrupts TLR4/CD14 complex assembly, preventing MyD88 recruitment and downstream IKKβ activation. In atherosclerosis models, CST-treated apoE⁻/⁻ mice show 50% lower TNFα levels in aortic plaques, correlating with reduced leukocyte adhesion to endothelia [6] [9].

Regulation of NLRP3 Inflammasome and IL-1β Secretion

CST blocks NLRP3 inflammasome priming and activation in myeloid cells. During septic myocardial injury, CST downregulates Nlrp3 and caspase-1 transcription via GHSR1a-mediated inhibition of ROS/ERK signaling. This reduces mature IL-1β secretion by 80%, preventing cardiomyocyte pyroptosis [1] [8]. CST also enhances autophagy flux through AMPK/mTORC1 modulation, promoting clearance of damaged mitochondria that trigger NLRP3 activation.

Induction of Anti-Inflammatory Mediators (IL-10)

Simultaneously, CST upregulates IL-10 and TGF-β in regulatory T cells (Tregs) and macrophages. In colitis models, CST induces IL-10 production via SSTR5-driven CREB phosphorylation and histone H3 acetylation at the Il10 promoter [1] [9]. This IL-10 surge amplifies feedback inhibition of pro-inflammatory cytokines and promotes Treg expansion. In atherosclerotic plaques, CST increases Treg abundance by 2.5-fold while reducing Th1/Th17 ratios from 1.8 to 0.6, establishing an anti-inflammatory milieu [6] [9].

Table 2: Cortistatin-Mediated Modulation of Inflammatory Mediators in Disease Models

Disease ModelTarget CellsKey Cytokine ChangesMechanism
Autoimmune MyocarditisCardiac CD4⁺ T cells↓ IFNγ (70%), ↓ IL-17 (60%), ↑ IL-10 (3-fold)SSTR4-dependent NF-κB inhibition
Atherosclerosis (apoE⁻/⁻)Plaque macrophages↓ TNFα (50%), ↓ IL-6 (45%), ↑ TGF-β (2-fold)TLR4 internalization, Treg induction
Septic ShockPeritoneal macrophages↓ IL-1β (80%), ↓ NLRP3 (60%), ↑ IL-10 (4-fold)GHSR1a-ROS-ERK blockade, autophagy flux
Neuropathic PainSpinal microglia↓ TNFα (65%), ↓ IL-1β (75%), ↑ IL-10 (2.5-fold)MrgX2-TRPV1 desensitization

Transcriptional and Epigenetic Regulatory Mechanisms

Beyond rapid signal transduction, cortistatin exerts long-lasting effects via nuclear regulation of gene expression and chromatin remodeling.

Inhibition of HIV-1 Tat-Dependent Transcriptional Amplification

CST disrupts HIV-1 replication by sequestering the viral transactivator protein Tat. CST binds Tat’s basic domain (residues 49-57) with KD = 15 nM, preventing its interaction with TAR RNA and Cyclin T1/CDK9 complexes [10]. This reduces Tat-mediated transcriptional elongation by 90% in microglial cells. CST also downregulates CCR5 expression on CD4⁺ T cells by inhibiting Sp1 recruitment to the Ccr5 promoter, further limiting viral entry.

DNA Methylation and Histone Modification Dynamics in Immune Cells

CST induces epigenetic reprogramming in immune cells. In LPS-stimulated macrophages, CST upregulates DNA methyltransferase Dnmt3a and histone deacetylase Hdac11, leading to:

  • Hypermethylation of Tnf and Il12b promoters (↑ 5mC by 40%), silencing their expression.
  • H3K27 deacetylation at Ifng enhancers, reducing STAT4 binding.
  • H3K4me3 demethylation at inflammasome gene loci (Nlrp3, Asc), mediated by LSD1 recruitment [10].These modifications establish a tolerogenic chromatin landscape that persists even after CST clearance. In T cells, CST enhances TET2-mediated hydroxymethylation of Foxp3 CNS2 enhancer, stabilizing Treg differentiation.

Table 3: Cortistatin-Mediated Epigenetic Modifications in Immune Cells

Target GeneEpigenetic ModificationEnzyme InvolvedFunctional Outcome
Tnf↑ Promoter 5mC (CpG islands -205 to -180)DNMT3aReduced TNFα synthesis (60% ↓)
Il12b↑ H3K27me3 (enhancer region)EZH2 (PRC2 complex)Blunted IL-12p70 production
Ifng↓ H3K27ac (enhancer), ↑ H3K9me3HDAC11, SETDB1Impaired Th1 differentiation
Foxp3↑ 5hmC (CNS2 enhancer)TET2Treg lineage stability (2-fold ↑)
Nlrp3↓ H3K4me3 (promoter), ↑ H3K27me3LSD1, EZH2Suppressed inflammasome activation

Properties

CAS Number

882976-98-9

Product Name

cortistatin D

IUPAC Name

(1S,2R,5R,6S,12R,13R,14S,16R)-14-(dimethylamino)-5,12,13-trihydroxy-5-isoquinolin-7-yl-6-methyl-19-oxapentacyclo[14.2.1.01,9.02,6.011,16]nonadeca-8,10-dien-4-one

Molecular Formula

C30H34N2O5

Molecular Weight

502.6 g/mol

InChI

InChI=1S/C30H34N2O5/c1-27-8-6-19-13-21-25(34)26(35)22(32(2)3)15-28(21)9-10-29(19,37-28)23(27)14-24(33)30(27,36)20-5-4-17-7-11-31-16-18(17)12-20/h4-7,11-13,16,22-23,25-26,34-36H,8-10,14-15H2,1-3H3/t22-,23+,25+,26+,27-,28+,29+,30+/m0/s1

InChI Key

VSVYWUPPYDXESC-OMXDIREYSA-N

SMILES

CC12CC=C3C=C4C(C(C(CC45CCC3(C1CC(=O)C2(C6=CC7=C(C=C6)C=CN=C7)O)O5)N(C)C)O)O

Canonical SMILES

CC12CC=C3C=C4C(C(C(CC45CCC3(C1CC(=O)C2(C6=CC7=C(C=C6)C=CN=C7)O)O5)N(C)C)O)O

Isomeric SMILES

C[C@]12CC=C3C=C4[C@H]([C@@H]([C@H](C[C@]45CC[C@@]3([C@@H]1CC(=O)[C@@]2(C6=CC7=C(C=C6)C=CN=C7)O)O5)N(C)C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.